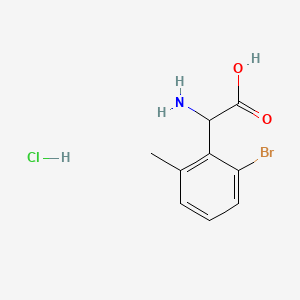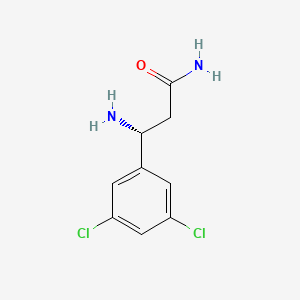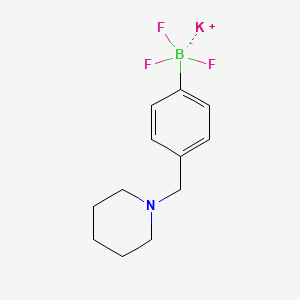
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate typically involves the reaction of 4-(piperidin-1-ylmethyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which, under basic conditions, hydrolyzes to form reactive boronate species. These species then undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a methyl group instead of the piperidin-1-ylmethyl group.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Contains a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate is unique due to its piperidin-1-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules where specific reactivity is required .
Properties
Molecular Formula |
C12H16BF3KN |
|---|---|
Molecular Weight |
281.17 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(piperidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C12H16BF3N.K/c14-13(15,16)12-6-4-11(5-7-12)10-17-8-2-1-3-9-17;/h4-7H,1-3,8-10H2;/q-1;+1 |
InChI Key |
GVZQCGPPZMMSNL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2CCCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


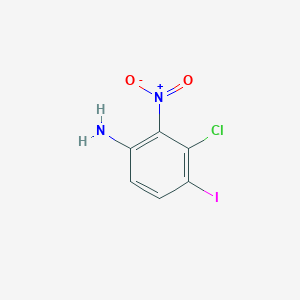
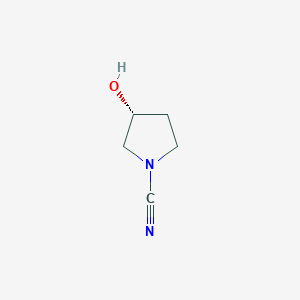
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
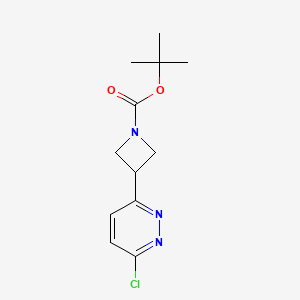
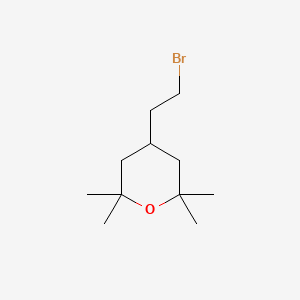
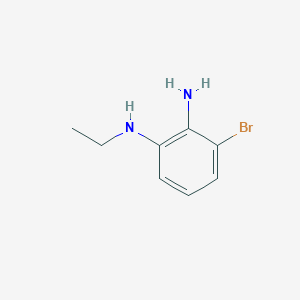

![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
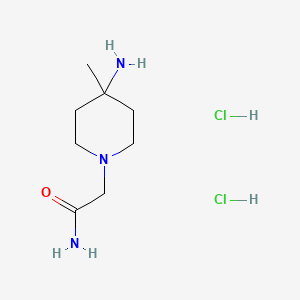
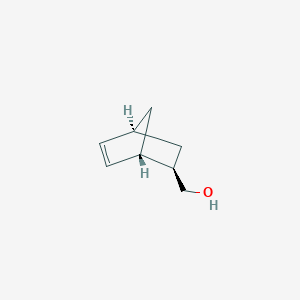
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
